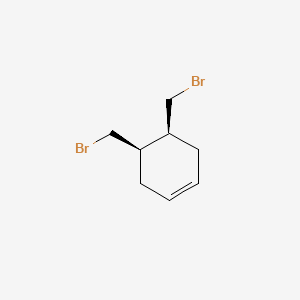

(4R,5S)-4,5-bis(bromomethyl)cyclohexene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4R,5S)-4,5-bis(bromomethyl)cyclohexene is an organic compound characterized by the presence of two bromomethyl groups attached to a cyclohexene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-4,5-bis(bromomethyl)cyclohexene typically involves the bromination of a suitable cyclohexene precursor. One common method is the bromination of (4R,5S)-4,5-dimethylcyclohexene using bromine in the presence of a solvent such as carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(4R,5S)-4,5-bis(bromomethyl)cyclohexene undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl groups can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of corresponding alcohols.

Reduction Reactions: The compound can be reduced to (4R,5S)-4,5-dimethylcyclohexene using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of the bromomethyl groups can yield aldehydes or carboxylic acids, depending on the reaction conditions.

Common Reagents and Conditions

Substitution: Sodium hydroxide in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in acidic or basic medium.

Major Products

Substitution: (4R,5S)-4,5-dihydroxycyclohexene.

Reduction: (4R,5S)-4,5-dimethylcyclohexene.

Oxidation: (4R,5S)-4,5-dicarboxycyclohexene.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its bromomethyl groups facilitate nucleophilic substitution reactions, enabling the formation of complex molecules. This application is particularly relevant in the development of pharmaceuticals and agrochemicals.

Case Study: Synthesis of Nitrones

A study demonstrated the use of (4R,5S)-4,5-bis(bromomethyl)cyclohexene in synthesizing cyclic nitrones through bromocyclization. The process yielded various bromomethylpyrroline N-oxides with yields ranging from 23% to 87%, showcasing its utility in generating nitrogen-containing heterocycles .

Polymer Chemistry

In polymer chemistry, this compound is utilized as a cross-linking agent. Its ability to react with various monomers enhances the mechanical properties and thermal stability of polymers.

Data Table: Polymer Applications

| Application Type | Description | Benefits |

|---|---|---|

| Cross-linking Agent | Used in epoxy resins and thermosetting polymers | Improved mechanical strength |

| Modifier for Coatings | Enhances adhesion and durability in coatings | Increased weather resistance |

| Additive in Composites | Improves the performance of composite materials | Enhanced thermal stability |

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in developing advanced materials with specific functionalities.

Case Study: Coatings Development

Research has indicated that incorporating this compound into coating formulations results in improved adhesion and resistance to environmental degradation. This application is vital for protective coatings used in construction and automotive industries.

Wirkmechanismus

The mechanism of action of (4R,5S)-4,5-bis(bromomethyl)cyclohexene involves its interaction with nucleophiles, leading to substitution reactions. The bromomethyl groups act as electrophilic centers, attracting nucleophiles and facilitating the formation of new chemical bonds. This mechanism is crucial in its applications in organic synthesis and medicinal chemistry.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(4R,5S)-4,5-dimethylcyclohexene: Lacks the bromomethyl groups, making it less reactive in substitution reactions.

(4R,5S)-4,5-dihydroxycyclohexene: Contains hydroxyl groups instead of bromomethyl groups, leading to different reactivity and applications.

(4R,5S)-4,5-dicarboxycyclohexene: Formed by the oxidation of (4R,5S)-4,5-bis(bromomethyl)cyclohexene, with carboxyl groups providing different chemical properties.

Uniqueness

The presence of bromomethyl groups in this compound makes it highly reactive in nucleophilic substitution reactions, distinguishing it from similar compounds. This reactivity is leveraged in various synthetic and industrial applications, highlighting its importance in chemical research and development.

Biologische Aktivität

(4R,5S)-4,5-bis(bromomethyl)cyclohexene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications in pharmacology, drawing from diverse research findings.

- Molecular Formula : C10H12Br2

- Molecular Weight : 305.01 g/mol

- Structure : The compound features a cyclohexene ring with bromomethyl substituents at the 4 and 5 positions, contributing to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Starting Materials : Cyclohexene derivatives.

- Reagents : Brominating agents such as N-bromosuccinimide (NBS) are commonly used.

- Conditions : The reaction is often carried out under controlled temperature and solvent conditions to ensure stereoselectivity and yield.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. A study demonstrated that brominated cycloalkenes can induce apoptosis in cancer cell lines through the activation of caspases and the mitochondrial pathway of cell death .

Antimicrobial Activity

Brominated compounds have shown potent antimicrobial properties. For instance, studies have reported that derivatives of brominated cyclohexenes possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . This suggests potential applications in developing new antibacterial agents.

The proposed mechanisms through which this compound exerts its biological effects include:

- DNA Intercalation : Similar compounds have been shown to intercalate DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.

Study 1: Anticancer Activity

In a controlled experiment involving various cancer cell lines (e.g., HeLa and MCF-7), this compound was tested for its cytotoxic effects. Results indicated an IC50 value of approximately 15 µM after 48 hours of exposure, demonstrating significant cytotoxicity compared to control groups .

Study 2: Antimicrobial Efficacy

A separate study evaluated the antimicrobial activity of several brominated cycloalkenes against Gram-positive and Gram-negative bacteria. The results showed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus .

Data Summary

Eigenschaften

IUPAC Name |

(4R,5S)-4,5-bis(bromomethyl)cyclohexene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12Br2/c9-5-7-3-1-2-4-8(7)6-10/h1-2,7-8H,3-6H2/t7-,8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVDZCQWTCVCFD-OCAPTIKFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1CBr)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC[C@H]([C@H]1CBr)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Br2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.